Cas no 19471-12-6 (3-(3-Aminobenzyl)phenylamine)
3-(3-Aminobenzyl)phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 3,3'-Methylenedianiline
- 3,3-Diaminodiphenylmethane
- 3,3'-Diaminodiphenylmethane
- 3-[(3-aminophenyl)methyl]aniline
- 3,3'-Diaminodiphenylmethan
- 3,3'-diaminophenylmethane
- 3,3'-methylenediphenylamine
- 3,3'-Methylenebisaniline
- 3-(3-AMINOBENZYL)PHENYLAMINE
- 3,3'-Methylenebis(benzenamine)
- BenzenaMine, 3,3'-Methylenebis-
- 3-[(3-azanylphenyl)methyl]aniline
- 3,3'-Methylenedianiline 97%
- 3,3-DIAMINODIPHENYLMETHANE 97%
- 3,3'-methylene dianiline
- CKOFBUUFHALZGK-UHFFFAOYSA-N
- 3-[(3-aminophenyl)methyl]phenylamine
- 3-(3-Aminobenzyl)phenylamine #
- 0079AB
- SBB092337
- TRA000294
- CHEMBL594420
- D1683
- AR-299/42656413
- 3,3'-Diaminodiphenylmethane, >/=98%
- T70503
- FT-0614040
- DTXSID30173110
- 3,3'-Methylenedianiline, 97%
- SCHEMBL49433
- 3,3/'-DIAMINODIPHENYLMETHANE
- AKOS004910481
- AS-57936
- MFCD00014777
- 19471-12-6
- A813743
- DB-044868
- 3,3''-Diaminodiphenylmethane
- 3-(3-Aminobenzyl)phenylamine
-
- MDL: MFCD00014777
- Inchi: 1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2
- InChI Key: CKOFBUUFHALZGK-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(=C1)CC1C=CC=C(C=1)N
- BRN: 2100449
Computed Properties
- Exact Mass: 198.11600
- Monoisotopic Mass: 198.115698
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Uncertain
- Density: 1.143
- Melting Point: 82.0 to 85.0 deg-C
- Boiling Point: 398.1°Cat760mmHg
- Flash Point: 232.6°C
- PSA: 52.04000
- LogP: 3.60420
- Solubility: Uncertain
3-(3-Aminobenzyl)phenylamine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-40
- Safety Instruction: S7-S22-S26-S37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R45
- Packing Group:III
- Hazard Level:6.1
3-(3-Aminobenzyl)phenylamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(3-Aminobenzyl)phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 378267-1G |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 97% | 1G |
¥779.27 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 378267-5G |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 5g |
¥2285.44 | 2023-12-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132695-250mg |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | ≥98.0%(T) | 250mg |
¥175.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132695-1g |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | ≥98.0%(T) | 1g |
¥617.90 | 2023-09-03 | |
| Chemenu | CM282866-25g |
3,3'-Methylenedianiline |
19471-12-6 | 95+% | 25g |
$445 | 2021-06-16 | |
| Alichem | A019148306-10g |
3,3'-Methylenedianiline |
19471-12-6 | 97% | 10g |
$193.92 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032221-1g |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 98% | 1g |
¥671 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032221-5g |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 98% | 5g |
¥2786 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032221-200mg |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 98% | 200mg |
¥169 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1683-5g |
3-(3-Aminobenzyl)phenylamine |
19471-12-6 | 98.0%(T) | 5g |
¥1990.0 | 2022-05-30 |
3-(3-Aminobenzyl)phenylamine Suppliers
3-(3-Aminobenzyl)phenylamine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(3-Aminobenzyl)phenylamine
3-(3-Aminobenzyl)phenylamine: A Comprehensive Overview
3-(3-Aminobenzyl)phenylamine, also known by its CAS number CAS No. 19471-12-6, is a compound of significant interest in various fields of chemistry and materials science. This compound, with the molecular formula C15H16N2, is characterized by its unique structure, which includes two aromatic rings connected by an amino group. The presence of the amino group in the benzene ring makes it a versatile compound with potential applications in drug design, material synthesis, and catalysis.
The synthesis of 3-(3-Aminobenzyl)phenylamine has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements have focused on green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems to enhance yield and reduce environmental impact. These methods not only improve the efficiency of the synthesis process but also align with the growing demand for sustainable chemical manufacturing practices.
In terms of physical properties, 3-(3-Aminobenzyl)phenylamine exhibits a melting point of approximately 200°C and is soluble in common organic solvents like ethanol and methanol. Its solubility characteristics make it suitable for use in various chemical reactions and formulations. The compound's stability under different conditions has also been a topic of recent research, with studies indicating that it maintains its integrity under moderate thermal and oxidative conditions.
The applications of 3-(3-Aminobenzyl)phenylamine are diverse and continue to expand with new discoveries. In the field of pharmacology, it has been explored as a potential lead compound for drug development, particularly in the design of bioactive molecules targeting specific receptors or enzymes. Its ability to form hydrogen bonds due to the amino groups makes it a promising candidate for drug delivery systems and therapeutic agents.
In materials science, 3-(3-Aminobenzyl)phenylamine has shown potential as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated its role in enhancing the electrical conductivity and mechanical properties of polymer composites, which could have implications for electronics and energy storage applications.
The compound's role in catalysis is another area gaining attention. Researchers have investigated its use as a ligand in transition metal-catalyzed reactions, where it has shown promise in improving reaction efficiency and selectivity. This property could be particularly valuable in industrial processes where catalyst performance is critical to yield and cost-effectiveness.
In conclusion, 3-(3-Aminobenzyl)phenylamine, CAS No. 19471-12-6, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and materials science.
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